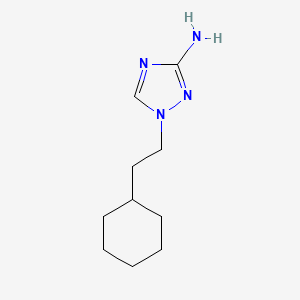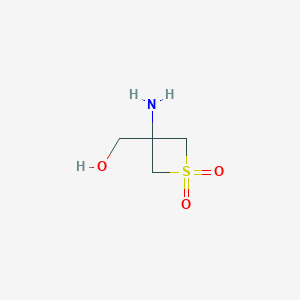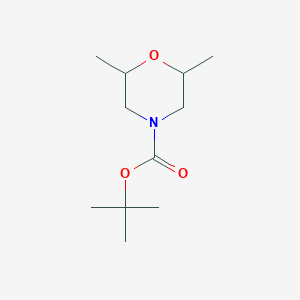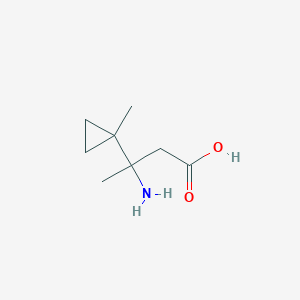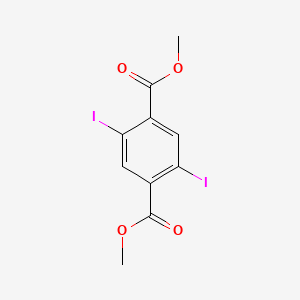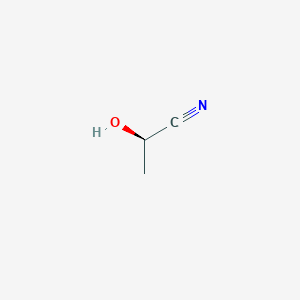
(r)-2-Hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-2-Hydroxypropanenitrile can be synthesized through several methods. One common method involves the reaction of acetone with hydrogen cyanide in the presence of a chiral catalyst. This reaction produces ®-2-Hydroxypropanenitrile with high enantiomeric purity. The reaction conditions typically include low temperatures and the use of a solvent such as methanol or ethanol.
Industrial Production Methods
In industrial settings, ®-2-Hydroxypropanenitrile is produced using similar methods but on a larger scale. The process involves the continuous addition of hydrogen cyanide to acetone in a reactor, followed by purification steps to isolate the desired product. The use of chiral catalysts is crucial to ensure the production of the ®-enantiomer with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-Hydroxypropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Hydroxypropanenitrile involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to other bioactive compounds. The pathways involved in its action include enzymatic reactions that convert it into active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Hydroxypropanenitrile: The enantiomer of ®-2-Hydroxypropanenitrile, which has different biological activities.
2-Hydroxybutanenitrile: A similar compound with an additional carbon atom in the chain.
2-Hydroxy-2-methylpropanenitrile: A structurally similar compound with a methyl group substitution.
Uniqueness
®-2-Hydroxypropanenitrile is unique due to its chiral nature and its ability to serve as a versatile intermediate in organic synthesis. Its high enantiomeric purity makes it valuable in the production of enantiomerically pure pharmaceuticals and other bioactive compounds.
Propriétés
Formule moléculaire |
C3H5NO |
|---|---|
Poids moléculaire |
71.08 g/mol |
Nom IUPAC |
(2R)-2-hydroxypropanenitrile |
InChI |
InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3/t3-/m1/s1 |
Clé InChI |
WOFDVDFSGLBFAC-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C#N)O |
SMILES canonique |
CC(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


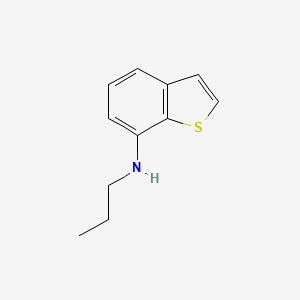
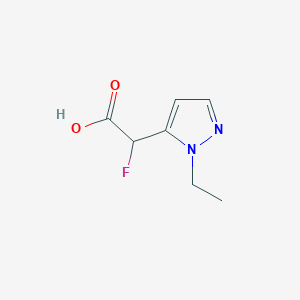
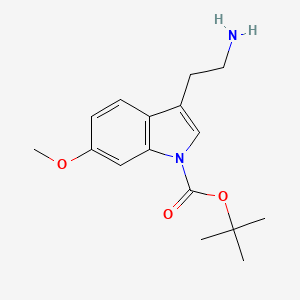
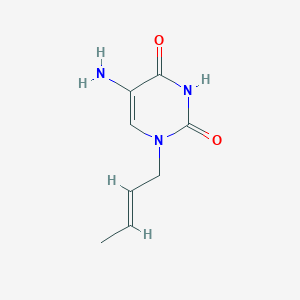
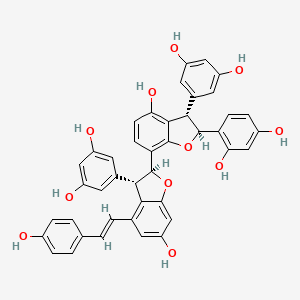
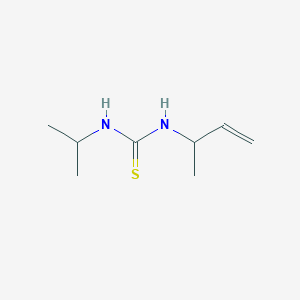
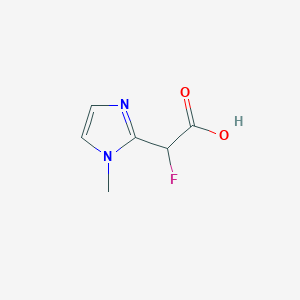
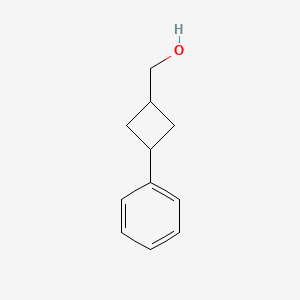
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)
